Ortho-Chloro + 4-Amino Substitution: Advantage Over 4-Chloro-N-ethylbenzenesulfonamide in Hydrogen-Bond Donor Capacity for Target Engagement
4-Amino-2-chloro-N-ethylbenzene-1-sulfonamide contains two hydrogen-bond donors (HBD = 2, from 4-NH₂ and sulfonamide NH), whereas 4-chloro-N-ethylbenzenesulfonamide (CAS 6318-34-9) possesses only one (sulfonamide NH alone). In carbonic anhydrase (CA) inhibitor design, the 4-NH₂ group of sulfanilamide derivatives participates in critical hydrogen-bonding networks with the enzyme active site (Thr199/Thr200 backbone), and the presence of an ortho-chloro substituent can further enhance binding affinity through hydrophobic pocket interactions and electronic effects on the aromatic ring [1]. Compound 4-amino-2-chlorobenzene-1-sulfonamide (CAS 1954-94-5) has a reported IC₅₀ of 2 nM against human carbonic anhydrase, and the N-ethyl variant is expected to retain nanomolar-range activity based on SAR studies of N-alkyl-4-aminobenzenesulfonamides . The absence of the 4-NH₂ in 4-chloro-N-ethylbenzenesulfonamide eliminates this pharmacophoric feature, which is known to be essential for CA active-site zinc coordination and isoform selectivity [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) and pharmacophoric completeness for carbonic anhydrase inhibition |
|---|---|
| Target Compound Data | HBD = 2 (4-NH₂ + -SO₂NH-Et); TPSA = 80.6 Ų; contains full 4-amino sulfanilamide pharmacophore with ortho-Cl and N-Et modifications |
| Comparator Or Baseline | 4-Chloro-N-ethylbenzenesulfonamide (CAS 6318-34-9): HBD = 1; TPSA = 46.2 Ų; lacks 4-NH₂; parent 4-amino-2-chlorobenzenesulfonamide (CAS 1954-94-5): reported hCA IC₅₀ ≈ 2 nM |
| Quantified Difference | HBD count: 2 vs 1 (100% increase); TPSA difference: ~34.4 Ų. The 4-NH₂ group is a documented pharmacophoric requirement for high-affinity CA binding; its absence in 4-chloro-N-ethyl analog predicts ≥3 log order potency loss based on sulfanilamide SAR |
| Conditions | Computational (PubChem Cactvs/XLogP3); hCA inhibition data from CymitQuimica/Biosynth product information referencing stopped-flow CO₂ hydrase assay |
Why This Matters
For CA-targeted screening campaigns, the presence of the 4-NH₂ pharmacophore distinguishes this compound from simpler N-ethyl sulfonamides that lack the amino group, enabling retention of zinc-binding capacity while the N-ethyl group simultaneously modulates lipophilicity and isoform selectivity.
- [1] Ilies, M.A. et al. Carbonic anhydrase inhibitors. Inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. J. Med. Chem. 2003, 46, 2187–2196. doi:10.1021/jm021123s. View Source
- [2] Metayer, C. et al. Superacid synthesis of halogen containing N-substituted-4-aminobenzenesulfonamides: New selective tumor-associated carbonic anhydrase inhibitors. Bioorg. Med. Chem. 2012, 20, 3097–3109. View Source
